2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde
Description
2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a 5-chloro-1,2,3-thiadiazole ring linked via a methoxy group at the ortho position of the aldehyde group. The thiadiazole moiety, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties to the compound.
Properties
IUPAC Name |
2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRQYAVZWIHRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the formation of the thiadiazole ring . The reaction conditions often include heating the reactants in a suitable solvent, such as dichloromethane or ethanol, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzoic acid.
Reduction: 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. In antimicrobial applications, the compound can disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound can inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway . The presence of the thiadiazole ring allows the compound to interact strongly with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Triazole-Containing Benzaldehydes
Compounds such as 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () and 2-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () replace the thiadiazole with a 1,2,3-triazole. Key differences include:
- Electronic Effects : Triazoles exhibit resonance stabilization and hydrogen-bonding capacity via triazole protons (e.g., NMR signal at 8.08 ppm ), whereas thiadiazoles are more electron-deficient due to sulfur’s electronegativity.
- Synthetic Routes : Triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) , while thiadiazole analogs may require nucleophilic substitution or condensation reactions.
Benzothiazole Derivatives
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol () shares a chloro-substituted benzothiazole core but lacks the aldehyde functionality. The benzothiazole’s fused ring system enhances planarity, promoting π-π stacking in crystal structures , whereas the thiadiazole’s smaller ring may reduce steric hindrance.
Benzofuran-Triazole Hybrids
Compounds like 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () integrate benzofuran and triazole moieties. The benzofuran’s oxygen atom introduces additional hydrogen-bonding sites, contrasting with the thiadiazole’s sulfur-centered interactions.
Physicochemical Properties
Note: Direct data for the target compound’s physical properties are unavailable; inferences are based on structural analogs.
Biological Activity
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities. Thiadiazole derivatives, in general, have been reported to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activities associated with this specific compound, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily derived from studies on related thiadiazole compounds. The following sections summarize key findings from the literature regarding its potential pharmacological effects.
Anticancer Activity
Thiadiazole derivatives have shown promise in anticancer research. A study highlighted that derivatives of thiadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | Effect |
|---|---|---|
| This compound | HL-60 (human myeloid leukemia) | Induced apoptosis |
| Thiadiazole derivatives | SK-MEL-1 (melanoma) | Decreased cell viability |
These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .
Antimicrobial Activity
Research indicates that thiadiazole compounds can act as effective antimicrobial agents. A review of various thiadiazole derivatives demonstrated their efficacy against a range of bacterial strains:
| Thiadiazole Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Other thiadiazoles | Staphylococcus aureus | 25 µg/mL |
The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Activity
Thiadiazole derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that they could inhibit pro-inflammatory cytokines production. For example:
| Compound | Inflammatory Model | Effect |
|---|---|---|
| This compound | LPS-stimulated macrophages | Reduced TNF-alpha levels |
This suggests that the compound may modulate inflammatory responses through the inhibition of specific signaling pathways .
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Anticancer Effects : A recent study evaluated the effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxicity against leukemia and melanoma cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles against drug-resistant bacterial strains. The findings revealed promising results for compounds with similar structures to this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution between 5-chloro-1,2,3-thiadiazol-4-ylmethanol and 2-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate in DMF). Refluxing with a catalytic acid (e.g., glacial acetic acid) may enhance coupling efficiency . Optimization includes varying solvents (DMF, ethanol), reaction times (4–6 hours), and stoichiometric ratios. Yield improvements (up to 97% in analogous reactions) are achievable via controlled temperature and solvent polarity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Protocol :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–10.0 ppm for aldehyde), thiadiazole ring protons (δ 8.0–8.5 ppm), and methoxy linkages (δ 3.8–4.5 ppm) .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C-S/C=N vibrations (600–800 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S, and Cl percentages .
Q. How can researchers design initial biological activity screens for this compound?
- Experimental Design :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally related thiadiazole-benzaldehyde hybrids .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?
- Troubleshooting :
- Yield Discrepancies : Compare solvent systems (e.g., DMF vs. ethanol), reaction temperatures, and purification methods (e.g., column chromatography vs. recrystallization) .
- Spectral Variability : Verify solvent effects on NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) and crystallinity via XRD to rule out polymorphic forms .
Q. How can computational modeling predict the compound’s reactivity or biological target interactions?
- In Silico Approaches :
- DFT Calculations : Optimize geometry (Gaussian 09) to study electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450, kinases) or DNA, guided by docking poses of analogous thiadiazole derivatives .
Q. What crystallographic methods validate the compound’s solid-state structure?
- Crystallography Protocol :
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Refine data using SHELXL (monoclinic space groups common for benzaldehyde derivatives) .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to explain packing efficiency .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- SAR Framework :
- Substitution Patterns : Modify the thiadiazole (e.g., replacing Cl with Br) or benzaldehyde (e.g., adding nitro/methoxy groups) to assess impacts on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., aldehyde for Schiff base formation, thiadiazole for electron-withdrawing effects) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
